molecular formula C17H21NO3S B2802168 Cyclohex-3-en-1-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone CAS No. 1448037-61-3

Cyclohex-3-en-1-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone

Cat. No.: B2802168
CAS No.: 1448037-61-3
M. Wt: 319.42
InChI Key: CILHBRIHWUTPAJ-UHFFFAOYSA-N
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Description

Cyclohex-3-en-1-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone is a methanone derivative featuring a cyclohexene ring linked to a pyrrolidine moiety substituted with a phenylsulfonyl group at the 3-position. This compound’s structure combines conformational flexibility (from the cyclohexene ring) with electronic modulation (via the sulfonyl group), making it relevant for pharmacological and synthetic chemistry studies.

Properties

IUPAC Name

[3-(benzenesulfonyl)pyrrolidin-1-yl]-cyclohex-3-en-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S/c19-17(14-7-3-1-4-8-14)18-12-11-16(13-18)22(20,21)15-9-5-2-6-10-15/h1-3,5-6,9-10,14,16H,4,7-8,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILHBRIHWUTPAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohex-3-en-1-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Cyclohexene Ring: Starting with cyclohexanone, the cyclohexene ring can be formed through a dehydrogenation reaction.

    Introduction of the Phenylsulfonyl Group: This step involves the sulfonylation of a suitable precursor with phenylsulfonyl chloride in the presence of a base such as pyridine.

    Formation of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced through a cyclization reaction involving an appropriate amine and an aldehyde or ketone.

    Final Coupling: The final step involves coupling the cyclohexene, phenylsulfonyl, and pyrrolidine moieties under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Cyclohex-3-en-1-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phenylsulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of reduced cyclohexane derivatives.

    Substitution: Formation of substituted phenylsulfonyl derivatives.

Scientific Research Applications

Cyclohex-3-en-1-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of Cyclohex-3-en-1-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The phenylsulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The pyrrolidine moiety may enhance the compound’s binding affinity to its targets, leading to more potent biological effects.

Comparison with Similar Compounds

Key Research Findings

Pyrrolidine vs. Indole Potency: Pyrrolidine-derived compounds (e.g., the target molecule) are generally less potent than indole analogs in cannabinoid receptor interactions, as shown in .

Sulfonyl Group Impact : The phenylsulfonyl group may enhance binding through polar interactions, compensating for pyrrolidine’s lower intrinsic activity .

Biological Activity

Cyclohex-3-en-1-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and therapeutic implications of this compound, drawing from diverse research studies and findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a cyclohexene ring, a pyrrolidine moiety, and a phenylsulfonyl group. This structural complexity contributes to its biological activity.

Chemical Formula: C13H21NO2S
Molecular Weight: 253.38 g/mol
CAS Number: 2409699-18-7

Anticancer Properties

Recent studies have highlighted the anticancer potential of cyclohexane derivatives, including those similar to this compound. For instance, compounds derived from cyclohexane-1,3-dione have shown significant cytotoxic effects against various cancer cell lines, including:

Cancer Cell LineIC50 (µM)
H460 (Lung)0.25
A549 (Lung)0.30
HT29 (Colorectal)0.40
MKN45 (Gastric)0.50

These findings suggest that modifications in the structure can enhance the inhibitory activity against cancer cells, potentially making these compounds suitable candidates for further development in cancer therapy .

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific receptor tyrosine kinases (RTKs). Research indicates that similar compounds can inhibit pathways associated with tumor growth and metastasis by targeting RTKs such as EGFR and VEGFR .

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence regarding the antimicrobial activity of compounds containing phenylsulfonyl groups. These compounds have demonstrated effectiveness against various bacterial strains, suggesting their potential use as antimicrobial agents .

Case Studies

One notable study involved the synthesis and evaluation of a library of cyclohexane derivatives, including those structurally related to this compound. The study reported that several synthesized compounds exhibited promising anticancer activity when tested against a panel of human tumor cell lines .

Another investigation focused on the structure–activity relationship (SAR) of similar derivatives, revealing that specific substitutions on the cyclohexane core significantly influenced biological activity. This underscores the importance of chemical modifications in optimizing therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Cyclohex-3-en-1-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves acylation of a pyrrolidine derivative with a cyclohex-3-enecarbonyl chloride precursor. For example, reacting 3-(phenylsulfonyl)pyrrolidine with cyclohex-3-enecarbonyl chloride under basic conditions (e.g., triethylamine) in anhydrous dichloromethane at 0–25°C. Optimization includes adjusting reaction time (6–24 hours), solvent polarity (aprotic solvents like DMF or THF), and stoichiometric ratios (1:1.2 molar ratio of amine to acyl chloride). Purification via column chromatography (silica gel, hexane/EtOAc gradient) improves purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound, and what key structural features do they reveal?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify the cyclohexene protons (δ 5.6–5.8 ppm, doublets) and sulfonyl group (δ 3.1–3.5 ppm for pyrrolidine CH2_2 adjacent to S=O). The phenylsulfonyl moiety is confirmed by aromatic protons (δ 7.5–8.0 ppm) .
  • X-ray Crystallography : SHELX software refines crystal structures, revealing bond angles (e.g., C-S=O ~119°) and dihedral angles between the cyclohexene and pyrrolidine rings. This confirms steric effects from the phenylsulfonyl group .

Advanced Research Questions

Q. How does the phenylsulfonyl group influence the electronic and steric properties of the pyrrolidine ring, and what implications does this have for the compound's reactivity in substitution reactions?

  • Methodological Answer : The sulfonyl group is electron-withdrawing, reducing pyrrolidine’s basicity and enhancing electrophilicity at the carbonyl carbon. Steric hindrance from the phenyl group slows nucleophilic attacks (e.g., SN2 reactions) at the pyrrolidine nitrogen. Computational studies (DFT calculations) show increased partial positive charge on the carbonyl carbon (Δ+0.15 e), favoring nucleophilic additions. Experimental kinetic data (e.g., reaction rates with Grignard reagents) should be compared to computational predictions .

Q. What computational approaches are recommended to model the conformational dynamics of this compound, and how do these models align with experimental data?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use AMBER or CHARMM force fields to simulate rotational barriers of the pyrrolidine ring. Solvent models (e.g., implicit water) predict solvation effects on conformation.
  • Quantum Mechanics (QM) : DFT (B3LYP/6-31G*) optimizes ground-state geometries and calculates torsional angles (e.g., between cyclohexene and sulfonyl groups). Compare with X-ray data to validate accuracy. Discrepancies >5° may indicate crystal packing effects .

Q. How can researchers resolve discrepancies between theoretical binding affinity predictions and experimental results for this compound in enzyme inhibition studies?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to predict binding poses in target enzymes (e.g., kinases). Adjust force fields to account for sulfonyl group polarization.
  • Experimental Validation : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (Kd_d). If theoretical Kd_d (nM range) conflicts with experimental µM results, re-evaluate protonation states or solvation entropy in simulations. Cross-reference with mutational analysis of the enzyme’s active site .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic data indicating different conformations of the pyrrolidine ring under varying pH conditions?

  • Methodological Answer : Perform pH-dependent X-ray studies (pH 4–9) to map conformational changes. Use SHELXL to refine structures and compare torsion angles. If low-pH structures show puckered pyrrolidine (Δθ >20°), attribute this to protonation of the sulfonyl oxygen, increasing ring strain. Validate with 1^1H NMR in D2_2O at corresponding pH levels .

Tables of Key Data

Property Method Key Findings Reference
Synthesis Yield Column Chromatography68–72% yield after optimization (DMF, 25°C, 12 hours)
Crystal Structure X-ray (SHELX)Dihedral angle: 45° between cyclohexene and pyrrolidine; C-S=O bond: 1.49 Å
Binding Affinity (Kd_d) SPRExperimental Kd_d: 2.3 µM vs. Predicted: 0.8 µM (adjust solvation models)

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